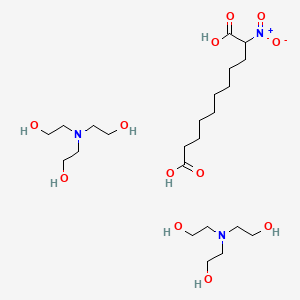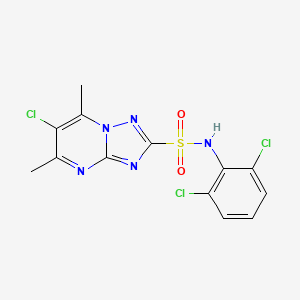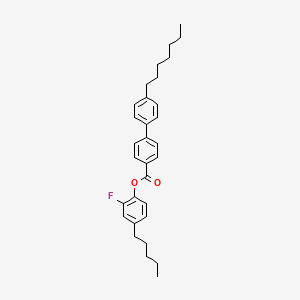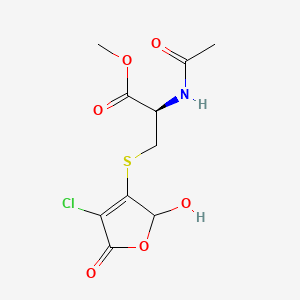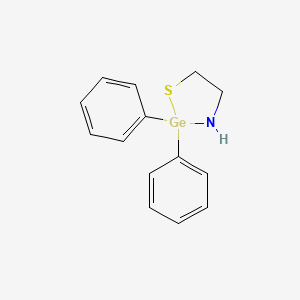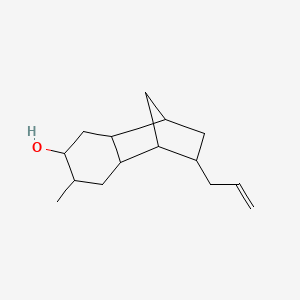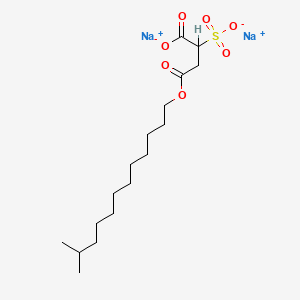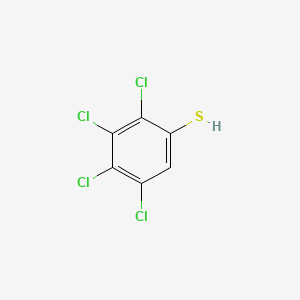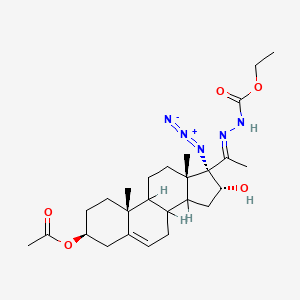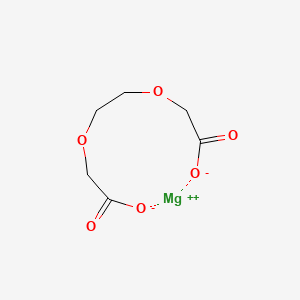
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol is an organic compound with the molecular formula C21H26O It is a derivative of indan, characterized by the presence of four methyl groups and a phenylethyl group attached to the indan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol typically involves the alkylation of indan derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indan is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity. The phenylethyl group may enhance lipophilicity, facilitating membrane permeability and intracellular access.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethylindan-5-ol: Lacks the phenylethyl group, resulting in different chemical properties and reactivity.
1,1,3,3-Tetramethyl-6-phenylindan-5-ol: Contains a phenyl group instead of a phenylethyl group, affecting its steric and electronic properties.
Uniqueness
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol is unique due to the presence of both the phenylethyl and hydroxyl groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
93892-38-7 |
|---|---|
Formule moléculaire |
C21H26O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-6-(1-phenylethyl)-2H-inden-5-ol |
InChI |
InChI=1S/C21H26O/c1-14(15-9-7-6-8-10-15)16-11-17-18(12-19(16)22)21(4,5)13-20(17,2)3/h6-12,14,22H,13H2,1-5H3 |
Clé InChI |
QEHZZXVKRGIJPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC3=C(C=C2O)C(CC3(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



